![molecular formula C20H22FN5O B10909648 (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B10909648.png)
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole rings through cyclization reactions, followed by the introduction of the fluorobenzyl group via nucleophilic substitution. The final step often involves the formation of the propenamide moiety through a condensation reaction under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new therapeutic agents.
Medicine
In medicinal chemistry, (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its applications in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
- (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-METHYLBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can influence its reactivity and interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C20H22FN5O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C20H22FN5O/c1-13-20(23-19(27)10-7-17-11-22-25(4)14(17)2)15(3)26(24-13)12-16-5-8-18(21)9-6-16/h5-11H,12H2,1-4H3,(H,23,27)/b10-7+ |
InChI Key |
ZXWRMBICILLFDE-JXMROGBWSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B10909568.png)

![N-(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909582.png)
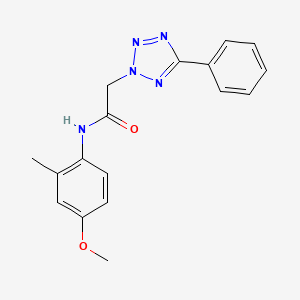
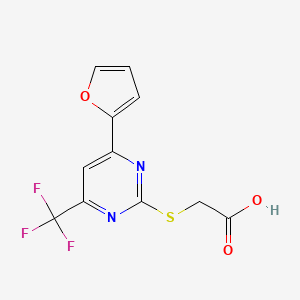
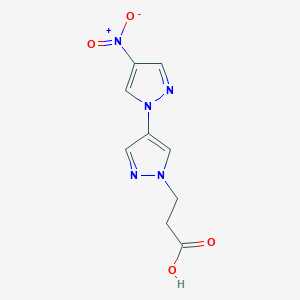
![7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10909606.png)
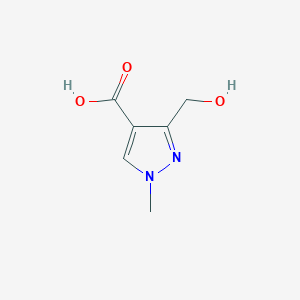
![5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10909623.png)
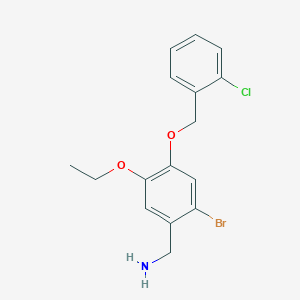

![2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol](/img/structure/B10909627.png)
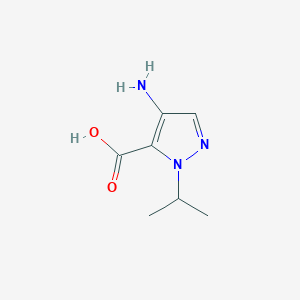
![(5E)-5-(3-bromobenzylidene)-3-{[(3-chlorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10909647.png)
